molecular formula C13H18N2O2 B15043462 N'-(2,2-dimethylpropanoyl)-3-methylbenzohydrazide

N'-(2,2-dimethylpropanoyl)-3-methylbenzohydrazide

Cat. No.: B15043462
M. Wt: 234.29 g/mol
InChI Key: QARNCHUWCMTDMG-UHFFFAOYSA-N
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Description

N’-(2,2-dimethylpropanoyl)-3-methylbenzohydrazide is an organic compound with a complex structure that includes a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2-dimethylpropanoyl)-3-methylbenzohydrazide typically involves the reaction of 3-methylbenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base to form the corresponding acyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final hydrazide product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(2,2-dimethylpropanoyl)-3-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the hydrazide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

N’-(2,2-dimethylpropanoyl)-3-methylbenzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s hydrazide group can form stable complexes with various biomolecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-(2,2-dimethylpropanoyl)-3-methylbenzohydrazide involves its interaction with molecular targets through its hydrazide group. This group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,2-dimethylpropanoyl)-2-thiophenecarbohydrazide
  • 3-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylpyridine-2-carboxamide

Uniqueness

N’-(2,2-dimethylpropanoyl)-3-methylbenzohydrazide is unique due to its specific structure, which includes a methyl group on the benzene ring and a hydrazide functional group. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N'-(2,2-dimethylpropanoyl)-3-methylbenzohydrazide

InChI

InChI=1S/C13H18N2O2/c1-9-6-5-7-10(8-9)11(16)14-15-12(17)13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17)

InChI Key

QARNCHUWCMTDMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C(C)(C)C

Origin of Product

United States

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